molecular formula C10H13N5O2 B6201283 N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid CAS No. 197806-67-0

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

Cat. No.: B6201283
CAS No.: 197806-67-0
M. Wt: 235.24 g/mol
InChI Key: BQXWTVNZSMKRCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid typically involves the reaction of benzimidazole derivatives with guanidine compounds. One common method involves the condensation of 2-aminobenzimidazole with cyanamide under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Guanidinobenzimidazole: Similar in structure but lacks the acetic acid moiety.

    Benzimidazole: The parent compound without the guanidine group.

    Imidazole: A simpler heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid is unique due to the presence of both the guanidine and acetic acid functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

197806-67-0

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

acetic acid;2-(1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C8H9N5.C2H4O2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8;1-2(3)4/h1-4H,(H5,9,10,11,12,13);1H3,(H,3,4)

InChI Key

BQXWTVNZSMKRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)NC(=N2)N=C(N)N

Purity

95

Origin of Product

United States

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